molecular formula C6H12O6 B12654426 beta-L-sorbofuranose CAS No. 41847-02-3

beta-L-sorbofuranose

Cat. No.: B12654426
CAS No.: 41847-02-3
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-FSIIMWSLSA-N
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Description

Beta-L-sorbofuranose: is a monosaccharide with the molecular formula C6H12O6. It is a furanose form of sorbose, which means it has a five-membered ring structure. This compound is an enantiomer of beta-D-sorbofuranose, meaning it is a mirror image of the latter .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-L-sorbofuranose can be synthesized through the oxidation of sorbitol using specific oxidizing agents. The reaction typically involves the use of catalysts such as platinum or palladium on carbon. The reaction conditions include maintaining a temperature range of 20-30°C and a pH of around 7 .

Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation processes. Microorganisms such as Gluconobacter oxydans are used to oxidize sorbitol to sorbose, which is then converted to this compound. The fermentation process is optimized to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Beta-L-sorbofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-L-sorbofuranose has several scientific research applications:

Mechanism of Action

The mechanism of action of beta-L-sorbofuranose involves its role as a metabolite in various biochemical pathways. It is converted to other compounds through enzymatic reactions. For example, in the production of vitamin C, this compound is converted to 2-keto-L-gulonic acid, which is a precursor to vitamin C .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry, which makes it suitable for certain biochemical pathways and industrial applications. Its enantiomer, beta-D-sorbofuranose, has different properties and applications .

Properties

CAS No.

41847-02-3

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6-/m0/s1

InChI Key

RFSUNEUAIZKAJO-FSIIMWSLSA-N

Isomeric SMILES

C([C@H]1[C@H]([C@@H]([C@@](O1)(CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

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